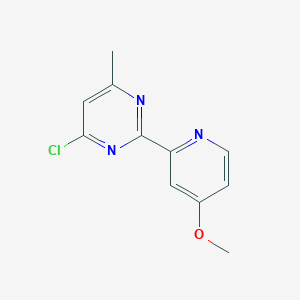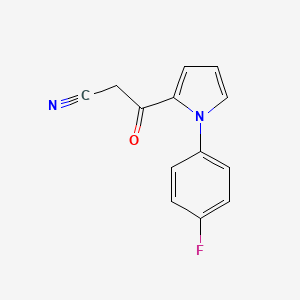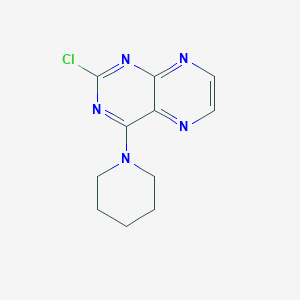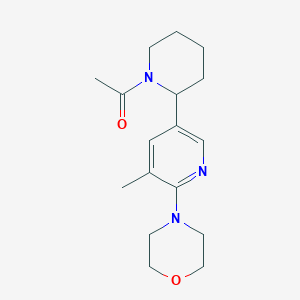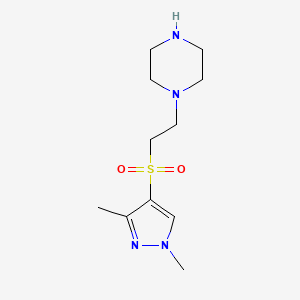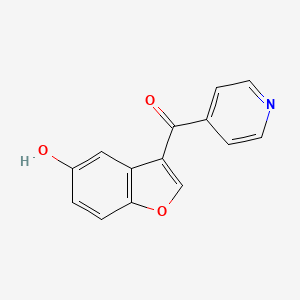
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a trimethoxyphenyl group
Preparation Methods
The synthesis of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and ethanol groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes like thioredoxin reductase and histone lysine-specific demethylase.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubules can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol: This compound shares the trimethoxyphenyl group and has similar biological activities.
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Another compound with the trimethoxyphenyl group, used in various biological studies.
The uniqueness of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[4-amino-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H19N3O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)13-10(15)8-16-17(13)4-5-18/h6-8,18H,4-5,15H2,1-3H3 |
InChI Key |
VDPQZYPRPQEOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


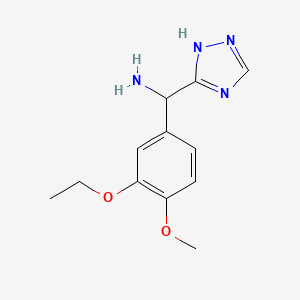
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
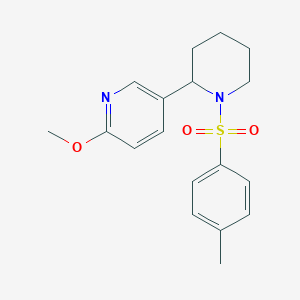

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
